2-(Aminooxy)-4-methylpentanoic acid
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Overview
Description
2-(Aminooxy)-4-methylpentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an aminooxy group (-ONH2) attached to a 4-methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with hydroxylamine derivatives. One common method is the reductive oxyamination process, where the carboxylic acid reacts with an aminooxy reagent under reductive conditions to form the desired product . The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or 2-picoline-borane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminooxy compounds.
Scientific Research Applications
2-(Aminooxy)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of oxime bonds.
Biology: Studied for its potential role in inhibiting specific enzymes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-4-methylpentanoic acid involves its interaction with specific enzymes and metabolic pathways. It functions as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases . By forming oxime complexes with PLP, it disrupts the normal enzymatic activity, leading to altered metabolic processes. This inhibition can affect various biochemical pathways, including the malate-aspartate shuttle and glycolysis .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Another aminooxy compound with similar inhibitory effects on PLP-dependent enzymes.
Hydroxylamine derivatives: Compounds with similar reactivity due to the presence of the -ONH2 group.
Uniqueness
2-(Aminooxy)-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its 4-methylpentanoic acid backbone differentiates it from other aminooxy compounds, providing unique steric and electronic properties that influence its interactions with enzymes and other biomolecules.
Properties
CAS No. |
28120-18-5 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-aminooxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(2)3-5(10-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
InChI Key |
FOLNEXIKZNWGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)ON |
Origin of Product |
United States |
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